

A Technical Guide to L-Proline-¹³C: Isotopic Enrichment and Purity Standards

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Compound of Interest

Compound Name: *L-Proline-13C*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Proline-¹³C, focusing on the critical aspects of isotopic enrichment and purity standards. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing ¹³C-labeled L-Proline in their studies.

Introduction to L-Proline-¹³C

L-Proline is a unique, proteinogenic secondary amino acid vital for protein structure, particularly in collagen.[1] Stable isotope-labeled L-Proline, specifically with Carbon-13 (¹³C), has become an indispensable tool in metabolic research, quantitative proteomics, and drug development.[2] By replacing the naturally abundant ¹²C with ¹³C, researchers can trace the metabolic fate of proline, quantify protein turnover, and elucidate complex biological pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] The accuracy and reliability of these studies are fundamentally dependent on the well-defined isotopic enrichment and chemical purity of the L-Proline-¹³C used.

Isotopic Enrichment and Purity Standards

The quality of L-Proline-¹³C is defined by two key parameters: isotopic enrichment and chemical purity. Isotopic enrichment refers to the percentage of ¹³C atoms at a specific or all carbon positions within the proline molecule, while chemical purity indicates the percentage of the material that is L-Proline, free from other chemical entities.

Data Presentation: Quantitative Standards

The following tables summarize the typical standards for isotopic enrichment and chemical purity of commercially available L-Proline-¹³C for research and drug development applications.

Table 1: Typical Isotopic Enrichment of L-Proline-¹³C

Labeling Type	Position(s) of ¹³ C Label	Typical Isotopic Enrichment (%)
Uniformly Labeled	All 5 Carbon atoms (C ₅)	≥ 99%
Specifically Labeled	Carboxyl Carbon (C ₁)	≥ 99%

Note: Data compiled from various commercial supplier specifications.[\[4\]](#)[\[5\]](#)

Table 2: Chemical Purity Standards for L-Proline-¹³C

Parameter	Specification	Analytical Method
Chemical Purity	≥ 98%	HPLC, NMR
Enantiomeric Purity (L-isomer)	≥ 99%	Chiral HPLC
Water Content	< 1%	Karl Fischer Titration
Residual Solvents	Varies by manufacturer; typically low ppm	GC-MS

Note: Data compiled from various commercial supplier specifications.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Accurate determination of isotopic enrichment and purity is crucial. The following sections provide detailed methodologies for the key analytical techniques employed.

Mass Spectrometry for Isotopic Enrichment Analysis

Mass spectrometry is the primary technique for determining the isotopic enrichment of ^{13}C -labeled compounds.[6] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used method for this purpose.

Protocol: LC-MS/MS for L-Proline- ^{13}C Isotopic Enrichment

- Sample Preparation (from cell culture):
 - Wash cells with an ice-cold 0.9% NaCl solution to remove media components.[7]
 - Quench metabolism and extract metabolites using a cold extraction solution (e.g., 80% methanol).[7]
 - Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[7]
 - Dry the supernatant under a stream of nitrogen or by lyophilization.
 - Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
- LC-MS/MS Analysis:
 - Chromatography: Use a suitable column for amino acid separation, such as a HILIC or a specific amino acid analysis column.[8]
 - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is commonly used.
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
 - Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the different isotopologues of proline. For L-Proline- $^{13}\text{C}_5$, the precursor ion will have a mass-to-charge ratio (m/z) of 121, while unlabeled L-Proline will have an m/z of 116.[8]
- Data Analysis:
 - Integrate the peak areas for each isotopologue.

- Calculate the isotopic enrichment using the following formula: $\text{Isotopic Enrichment (\%)} = \frac{\text{Area of } ^{13}\text{C-labeled Proline}}{\text{Area of } ^{13}\text{C-labeled Proline} + \text{Area of unlabeled Proline}} \times 100$

NMR Spectroscopy for Purity and Structural Integrity

NMR spectroscopy is a powerful tool for determining chemical purity, confirming the position of the ^{13}C label, and assessing the overall structural integrity of the molecule. Both ^1H and ^{13}C NMR are utilized.

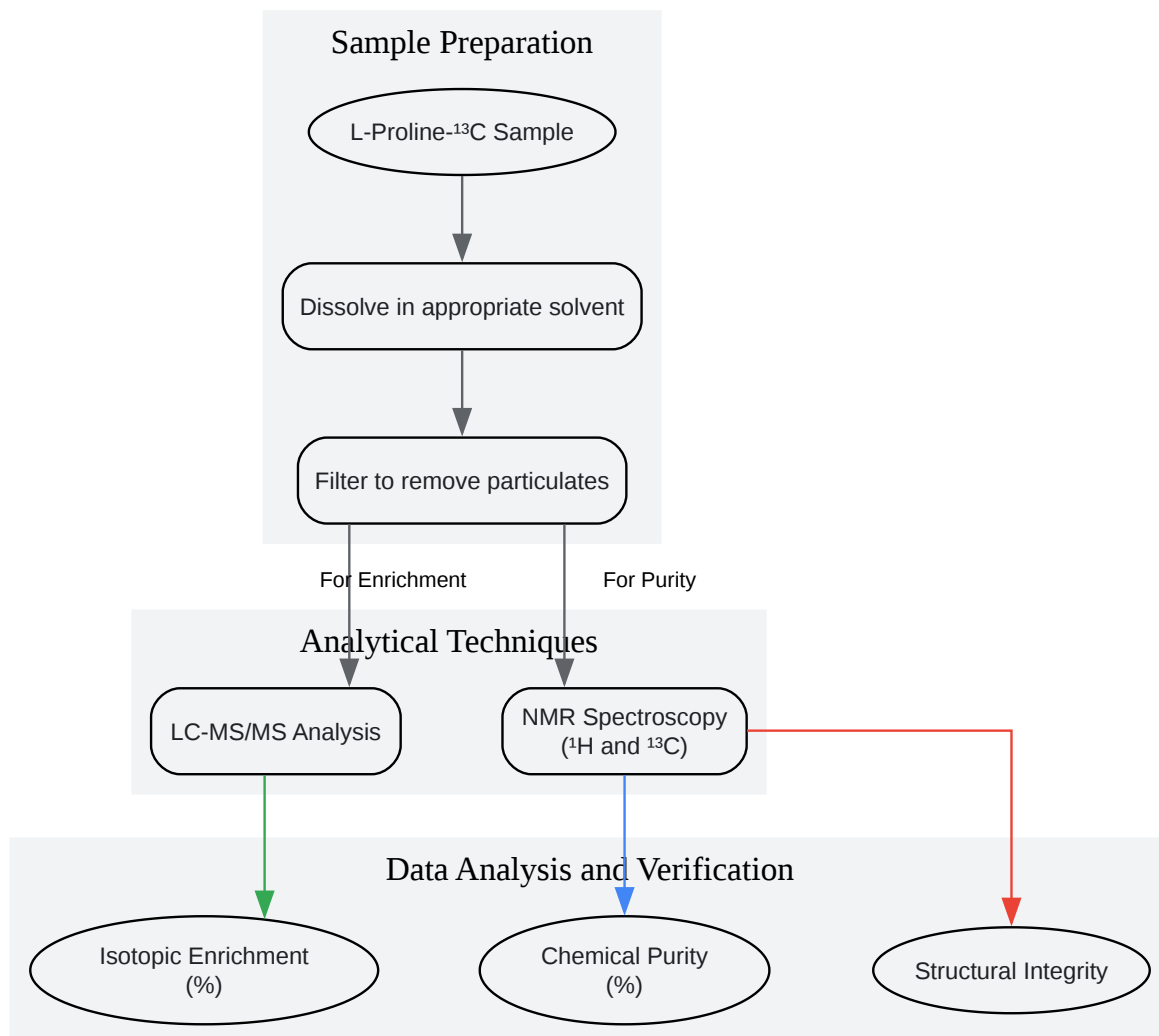
Protocol: ^1H and ^{13}C NMR for L-Proline- ^{13}C Purity Analysis

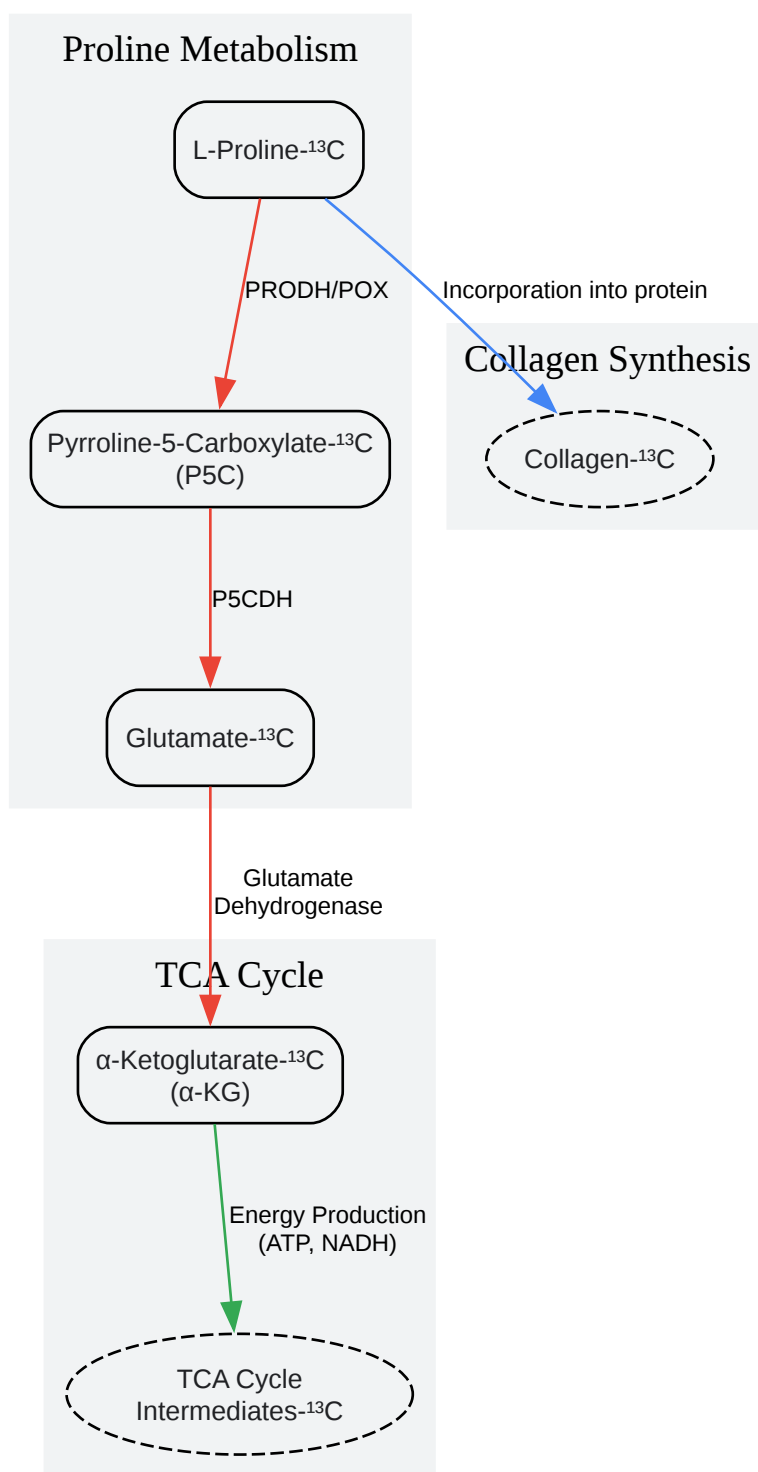
- Sample Preparation:
 - Accurately weigh 10-50 mg of the L-Proline- ^{13}C sample.[\[9\]](#)
 - Dissolve the sample in a suitable deuterated solvent (e.g., D_2O , CDCl_3) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[\[9\]](#)
 - Ensure the sample is fully dissolved; filter if any particulate matter is present.[\[10\]](#)
- NMR Acquisition:
 - Acquire a ^1H NMR spectrum to identify and quantify any proton-containing impurities.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. The chemical shifts of the carbon signals will confirm the structure of proline. For L-Proline- $^{13}\text{C}_5$, all five carbon signals will be enhanced. For L-Proline-1- ^{13}C , only the carboxyl carbon signal will be significantly enhanced.
 - The absence of unexpected signals in both spectra is indicative of high chemical purity.
- Data Analysis:
 - Integrate the signals in the ^1H NMR spectrum to quantify impurities relative to the proline signals.

- Compare the ^{13}C NMR chemical shifts to known values for L-Proline to confirm its identity. Expected chemical shifts for L-Proline in D_2O are approximately: $\text{C}\alpha$ ~63 ppm, $\text{C}\beta$ ~32 ppm, $\text{C}\gamma$ ~26 ppm, $\text{C}\delta$ ~48 ppm, and $\text{C}=\text{O}$ ~177 ppm.[11]

Mandatory Visualizations

Experimental Workflow for Isotopic Enrichment and Purity Analysis





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